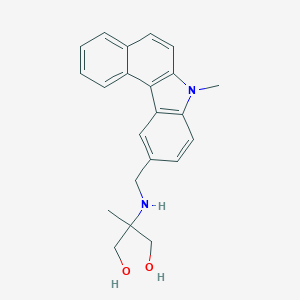
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7U85塩酸塩は、殺生物活性と抗腫瘍剤としての可能性が知られている化合物です . ベンゾ[c]カルバゾールプロパンジオール誘導体であり、化学式はC({22})H({25})ClN({2})O({2})、分子量は384.90 g/molです . この化合物は、有望な生物活性のために科学研究の関心を集めています。
準備方法
合成経路と反応条件
7U85塩酸塩の合成には、適切なベンゾ[c]カルバゾール前駆体から始まる複数のステップが含まれます。合成経路には通常、以下が含まれます。
ベンゾ[c]カルバゾールコアの形成: このステップには、コア構造を形成するための環化反応が含まれます。
官能基化: さまざまな有機反応によるヒドロキシル基やアミン基などの官能基の導入。
塩酸塩の形成: 最後のステップでは、塩酸で処理することにより、遊離塩基を塩酸塩に変換します。
工業生産方法
7U85塩酸塩の工業生産は、同様の合成経路に従う可能性が高いですが、より大規模です。これには、より高い収率と純度のために反応条件を最適化し、工業グレードの試薬と溶媒を使用し、大規模反応器と精製システムを使用することが含まれます。
化学反応の分析
反応の種類
7U85塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応は官能基を変え、生物活性を変化させる可能性があります。
置換: さまざまな置換反応により、分子に異なる置換基を導入でき、その特性に影響を与えます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用できます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化またはケトン誘導体が生成される可能性がありますが、還元によってアミンまたはアルコール誘導体が生成される可能性があります。
科学研究における用途
7U85塩酸塩は、科学研究において幅広い用途があります。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: 抗菌作用や抗真菌作用などの殺生物活性を調査しています。
医学: 癌細胞の増殖を阻害する能力のために、潜在的な抗腫瘍剤として探求されています.
産業: 新しい医薬品や殺生物剤の開発における潜在的な用途。
科学的研究の応用
7U85 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its biocidal properties, including antibacterial and antifungal activities.
Medicine: Explored as a potential antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Potential applications in the development of new pharmaceuticals and biocides.
作用機序
7U85塩酸塩の作用機序には、細胞内の特定の分子標的との相互作用が含まれます。細胞の生存と増殖に不可欠な細胞プロセスを阻害すると考えられています。 正確な経路と標的はまだ調査中ですが、癌細胞でアポトーシス(プログラムされた細胞死)を誘発することが知られています .
類似の化合物との比較
7U85塩酸塩は、他のベンゾ[c]カルバゾール誘導体や同様の殺生物化合物と比較できます。
ベンゾ[c]カルバゾール誘導体: これらの化合物は、同様のコア構造を共有していますが、官能基が異なり、生物活性が異なります。
その他の殺生物剤: トリクロサンやクロルヘキシジンなどの化合物は、殺生物活性を示しますが、化学構造と作用機序が異なります。
類似の化合物のリスト
トリクロサン: 広く使用されている抗菌剤および抗真菌剤。
クロルヘキシジン: 幅広い微生物に対して効果的な消毒剤。
ベンゾ[a]ピレン: 生物活性を示す別の多環芳香族炭化水素ですが、主に発癌性で知られています。
類似化合物との比較
7U85 hydrochloride can be compared with other benzo[c]carbazole derivatives and similar biocidal compounds:
Benzo[c]carbazole derivatives: These compounds share a similar core structure but differ in their functional groups, affecting their biological activities.
Other biocidal agents: Compounds like triclosan and chlorhexidine also exhibit biocidal activity but have different chemical structures and mechanisms of action.
List of Similar Compounds
Triclosan: A widely used antibacterial and antifungal agent.
Chlorhexidine: An antiseptic effective against a broad range of microorganisms.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with biological activity, though it is primarily known for its carcinogenic properties.
生物活性
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is a complex organic compound with significant potential in various biological applications. This compound has garnered attention due to its unique structural features, including a propanediol backbone and a benzo[c]carbazole moiety, which may enhance its biological activity compared to simpler analogs.
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.4 g/mol
- CAS Number : 120097-91-8
The presence of the benzo[c]carbazole structure suggests promising applications in pharmaceuticals and organic electronics due to its interesting electronic properties.
Biological Activity Overview
Research indicates that compounds containing the benzo[c]carbazole structure often exhibit significant biological activities, including:
- Anticancer Effects : Preliminary studies suggest that this compound may interact with cellular receptors and enzymes that could mediate its anticancer effects. Further research is necessary to elucidate these interactions fully and assess the compound's pharmacokinetics and toxicity profiles .
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for use in treating infections or as preservatives in various applications.
The biological activity of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- may involve:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, potentially influencing cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell metabolism or survival.
Study 1: Anticancer Activity
A study explored the anticancer properties of similar benzo[c]carbazole derivatives. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific pathways affected included those related to cell cycle regulation and apoptosis .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds. The findings revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antibacterial agents.
Comparative Analysis with Related Compounds
The following table compares 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Methylbenzo[c]carbazole | C17H14N2 | Lacks the propanediol backbone; studied for electronic properties. |
| Carbazole | C12H9N | Simpler structure; used as a building block in organic synthesis. |
| 9-Methylcarbazole | C13H11N | Similar nitrogen-containing heterocycle; exhibits varying biological activities. |
特性
CAS番号 |
120097-91-8 |
|---|---|
分子式 |
C22H24N2O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |
InChIキー |
JVMISFXHWOKYOX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
正規SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Key on ui other cas no. |
120097-91-8 |
同義語 |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















